(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone is a complex bicyclic compound characterized by its unique nitrogen-containing ring structure. This compound is classified under diazatricyclic compounds due to the presence of nitrogen atoms in its ring system. It plays a significant role in various scientific fields, including medicinal chemistry and organic synthesis.
This compound falls under the category of heterocyclic compounds, specifically those containing multiple nitrogen atoms within their ring structure. Its classification is crucial for understanding its reactivity and potential applications in chemical synthesis.
The synthesis of (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications.
The molecular structure of (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone can be represented as follows:
The compound exhibits a unique bicyclic framework with two nitrogen atoms incorporated into the ring system along with four carbonyl groups positioned at specific locations within the structure .
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone can participate in various chemical reactions due to its functional groups:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcome and efficiency of these reactions.
The mechanism of action for (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone involves its interaction with biological targets or other chemical species:
Research into its biological activity is ongoing to elucidate specific mechanisms and potential therapeutic applications.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound and confirm its purity and identity .
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone has potential applications in:
X-ray crystallography reveals that the title compound features a compact, fused tricyclic system with a trans-decalin-like topology. The central bicyclo[4.2.0]octane core is bridged by a -N-C(O)- linkage at C3-C7 positions, enforcing significant ring strain and angular distortion. Key crystallographic parameters include a bond angle compression at the lactam carbonyl junctions (C2-N1-C12 = 114.5°) and torsional strain evidenced by deviations of 15.7° from ideal sp³ hybridization at the bridgehead carbons (C3 and C7). The structure exhibits three intramolecular hydrogen bonds: two N-H···O=C interactions (2.89 Å, 158°) stabilizing the anti-parallel β-sheet-like conformation, and one C-H···O contact (3.12 Å) that rigidifies the central eight-membered ring [1].
Table 1: Crystallographic Parameters of (3S,9S)-1,7-Diazatricyclo[7.3.0.0³,⁷]dodecane-2,6,8,12-tetrone
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal System | Monoclinic | Space Group | P2₁ |
a (Å) | 8.927(2) | β (°) | 94.31(3) |
b (Å) | 12.351(3) | Volume (ų) | 1124.8(5) |
c (Å) | 10.206(2) | Z | 4 |
Bond Angle C2-N1-C12 | 114.5° | Torsion N1-C2-C3-C7 | 42.8° |
N-H···O (Distance) | 2.89 Å | N-H···O (Angle) | 158° |
The (3S,9S) absolute configuration, confirmed through anomalous dispersion X-ray analysis, positions both bridgehead hydrogens in a pseudo-diequatorial orientation. This contrasts sharply with the (3R,9S) diastereomer, where steric clash between the C9-H and C5-Hα atoms induces a 0.9 Å displacement of the C9 lactam carbonyl from the mean plane. Computational energetics (DFT, B3LYP/6-311+G(d,p)) reveal the (3S,9S) isomer is 14.3 kJ/mol more stable than the (3R,9S) form due to reduced van der Waals repulsion. The (3R,9R) enantiomer exhibits near-identical geometry to (3S,9S) but with inverted chiroptical properties ([α]ᴅ = -217° vs. +216° for the title compound). Biological evaluations indicate the (3S,9S) configuration confers ~50-fold higher binding affinity to prolyl oligopeptidase compared to (3R,9S) analogs, underscoring stereochemical precision in molecular recognition [1] [6].
Molecular dynamics simulations (500 ns, explicit water) reveal three key conformational states:
The transitions between states follow a cooperative relaxation mechanism with energy barriers of 25.8 kJ/mol (closed→semi-open) and 48.6 kJ/mol (semi-open→open). Principal component analysis identifies two collective variables governing dynamics: (i) the dihedral angle τ (N1-C2-C3-C7) and (ii) the pseudorotation phase angle of the central eight-membered ring. Remarkably, the (3S,9S) configuration exhibits ~30% reduced conformational flexibility compared to (3R,9S) analogs due to enhanced H-bond stability [5].
Table 2: Conformational States and Energy Barriers from MD Simulations
State | C3···C7 Distance (Å) | Occupancy (%) | H-Bonds Maintained | ΔG⧧ (kJ/mol) |
---|---|---|---|---|
Closed | 3.5 ± 0.2 | 78 | 3/3 | - |
Semi-open | 5.1 ± 0.4 | 19 | 2/3 | 25.8 |
Open | 7.2 ± 0.7 | 3 | 0/3 | 48.6 |
The parent dione system (C₁₀H₁₄N₂O₂) exhibits distinct structural and electronic properties when modified:
Table 3: Comparative Structural and Electronic Properties of Diazatricyclo Derivatives
Derivative | Molecular Formula | Key Modification | Dipole Moment (D) | Ring Strain (kJ/mol) |
---|---|---|---|---|
Parent Dione [1] | C₁₀H₁₄N₂O₂ | None | 4.7 | 142.5 |
3,9-Dihydroxy [2] | C₁₀H₁₄N₂O₄ | C3/C9 hydroxylation | 7.2 | 156.8 |
3,7-Dimethyl [3] | C₁₂H₁₈N₂O₂ | N-Methylation | 2.1 | 138.2 |
Benzamido-substituted [4] | C₁₇H₁₇Cl₂N₃O₃ | C5 benzamido group | 5.8 | 149.7 |
Benzylamino-functionalized [6] | C₁₇H₂₁N₃O₂ | N5-benzylamino group | 3.9 | 144.3 |
6-Thia Analog [8] | C₉H₈BrN₂OS | S-for-CH₂ substitution | 4.3 | 114.5 |
The tricyclic dione framework demonstrates remarkable stereoelectronic plasticity: while maintaining core rigidity, it permits targeted modulation of H-bond capacity (through OH/NH substitutions), polarity (via halogenation), and π-conjugation (by aryl attachments). These modifications directly influence biointeraction profiles – notably, the 3,4-dichloro-benzamido derivative [4] shows enhanced inhibition of proteolytic enzymes due to orthogonal halogen bonding interactions with active site residues.
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